molecular formula C9H7IN2O B1405498 2-acetyl-6-iodo-2H-indazole CAS No. 1305711-39-0

2-acetyl-6-iodo-2H-indazole

Cat. No. B1405498
CAS RN: 1305711-39-0
M. Wt: 286.07 g/mol
InChI Key: AAONZXHJZUAXAE-UHFFFAOYSA-N
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Description

2-acetyl-6-iodo-2H-indazole is a compound with the molecular formula C9H7IN2O and a molecular weight of 286.07 . It is a solid at ambient temperature .


Synthesis Analysis

The synthesis of 2H-indazoles, such as 2-acetyl-6-iodo-2H-indazole, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

2-acetyl-6-iodo-2H-indazole contains a total of 21 bonds; 14 non-H bonds, 11 multiple bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrazole .


Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles have been studied extensively. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

2-acetyl-6-iodo-2H-indazole is a solid at ambient temperature . It has a molecular weight of 286.07 .

Scientific Research Applications

Synthetic Methodologies

2-acetyl-6-iodo-2H-indazole serves as a key intermediate in the synthesis of a wide range of indazole derivatives. Recent advancements in synthetic chemistry have utilized 2H-indazoles for developing new methodologies, including transition metal-catalyzed reactions and reductive cyclization processes . These methods are pivotal for creating compounds with potential medicinal properties.

Antiprotozoal Agents

Indazole derivatives, including those based on the 2-acetyl-6-iodo-2H-indazole scaffold, have shown promising antiprotozoal activities. They have been synthesized and studied for their effectiveness against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis . The structural features of these compounds play a crucial role in their antiprotozoal activity, providing valuable insights into structure-activity relationships.

Antimicrobial Applications

The indazole moiety is known for its antimicrobial properties. Compounds derived from 2-acetyl-6-iodo-2H-indazole have been evaluated for their activity against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . These studies contribute significantly to the development of new antimicrobial agents.

Safety and Hazards

The safety information for 2-acetyl-6-iodo-2H-indazole includes several hazard statements: H302+H312+H332;H315;H319;H335. Precautionary statements include P271;P261;P280 .

Future Directions

The future directions for the study of 2-acetyl-6-iodo-2H-indazole and similar compounds involve the development of novel methods for the regiocontrolled synthesis of substituted indazoles due to their wide range of applications .

properties

IUPAC Name

1-(6-iodoindazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c1-6(13)12-5-7-2-3-8(10)4-9(7)11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAONZXHJZUAXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C2C=CC(=CC2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetyl-6-iodo-2H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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